

Application Notes and Protocols for the Quantification of Morpholine Compounds

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Compound of Interest

Compound Name: *3-(Morpholinomethyl)benzoic acid hydrochloride*
CAS No.: *137605-80-2*
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Abstract

This document provides a comprehensive guide to the analytical quantification of morpholine and its derivatives, tailored for researchers, scientists, and professionals in drug development. Morpholine, a versatile organic compound, sees wide application as a corrosion inhibitor, an emulsifier in fruit waxes, and a chemical intermediate in the synthesis of pharmaceuticals.[1] However, its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, necessitates highly sensitive and reliable analytical methods for its monitoring in various matrices.[1] This guide delves into the nuances of prevalent analytical techniques, offering detailed, field-proven protocols and explaining the scientific rationale behind methodological choices to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for Morpholine Quantification

Morpholine (tetrahydro-2H-1,4-oxazine) is a heterocyclic secondary amine that is colorless, hygroscopic, and miscible with water and most organic solvents.[2] Its utility spans numerous

industries, from serving as a building block in the synthesis of active pharmaceutical ingredients (APIs) like morinidazole and gefitinib to its use as an emulsifier for protective wax coatings on fruits to prolong freshness.[2][3]

The primary analytical challenge stems from two key aspects: its potential health risks and its physicochemical properties. Morpholine can react with nitrites under acidic conditions, such as those in the human gut, to form N-nitrosomorpholine (NMOR), a compound classified as a genotoxic carcinogen in rodents.[4] This necessitates stringent control and monitoring of its residual levels in pharmaceuticals, food products, and environmental samples. Analytically, morpholine's polarity can present challenges for direct analysis by certain techniques like gas chromatography, often requiring derivatization to enhance volatility and improve chromatographic performance.[5]

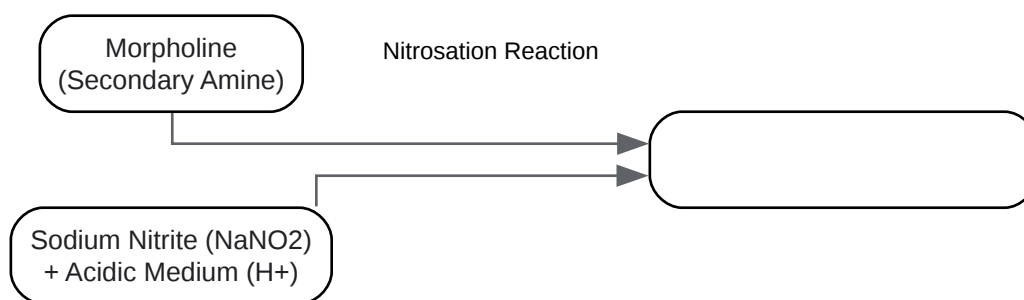
This guide provides detailed protocols for the most robust and widely adopted analytical methods for morpholine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it touches upon Ion Chromatography (IC) for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For morpholine, a derivatization step is crucial to overcome its polarity, enhancing its volatility and ensuring sharp, symmetrical peaks for accurate quantification.[5] The most common derivatization strategy involves the conversion of morpholine to the more volatile and stable N-nitrosomorpholine (NMOR).[2][6][7]

Principle of Derivatization

As a secondary amine, morpholine readily reacts with a nitrosating agent, such as sodium nitrite, in an acidic medium to form N-nitrosomorpholine. This derivative is significantly more volatile and less polar than the parent compound, making it amenable to GC analysis.[2][8]



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Caption: Derivatization of morpholine to N-nitrosomorpholine for GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Morpholine in Fruit Juice

This protocol is adapted from a validated method for determining morpholine residues in fruit juices and pharmaceutical formulations.[2][9]

2.2.1. Sample Preparation and Derivatization

- **Sample Preparation:** For liquid samples like fruit juice, filter the sample through a 0.22 μm membrane filter to remove particulate matter.[5] For solid samples, a homogenization and extraction step is required.[4]
- **Acidification:** To 2.0 mL of the filtered sample in a suitable vial, add 0.5 mL of 6 M hydrochloric acid. This creates the necessary acidic environment for the nitrosation reaction.[9]
- **Nitrosation:** Add 0.5 mL of saturated sodium nitrite solution. Vortex the mixture for 1 minute.[9] The reaction should proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 5 minutes) to ensure complete derivatization.[4]

2.2.2. Liquid-Liquid Extraction (LLE)

- **Extraction:** Add 0.5 mL of dichloromethane to the derivatized solution.[5]
- **Vortexing:** Vortex vigorously for 1 minute to facilitate the extraction of the N-nitrosomorpholine derivative into the organic phase.[5]

- Phase Separation: Allow the layers to separate for 10 minutes.[5]
- Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial. For enhanced recovery, this extraction step can be repeated.
- Final Preparation: Filter the collected organic extract through a 0.22 μm filter into an amber autosampler vial for GC-MS analysis.[5]

Instrumental Analysis: GC-MS Parameters

- Gas Chromatograph: Agilent 7890A GC or equivalent.[5]
- Mass Spectrometer: Agilent 5975C MSD or equivalent.[5]
- GC Column: DB-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent.[1]
- Injection Volume: 1 μL .[5]
- Injector Temperature: 250 $^{\circ}\text{C}$.[5]
- Split Ratio: 1:7.[5]
- Oven Temperature Program: Initial temperature of 100 $^{\circ}\text{C}$ held for 1 minute, then ramped to 200 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and held for 3 minutes.[9]
- MS Ionization: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Quantitative Performance of GC-MS Method

The following table summarizes the performance characteristics of the GC-MS method for morpholine determination based on published studies.

Parameter	Apple Juice[2][6]	Apple & Citrus Peel/Pulp[4]
Linearity Range	10 - 500 µg/L	10 - 400 µg/kg
Correlation Coefficient (R ²)	> 0.999	> 0.9999
Limit of Detection (LOD)	7.3 µg/L	1.3 - 3.3 µg/kg
Limit of Quantification (LOQ)	24.4 µg/L	4.1 - 10.1 µg/kg
Spiked Recovery Rate	94.3% - 109.0%	88.6% - 107.2%
Intra-day Precision (RSD%)	2.0% - 4.4%	1.4% - 9.4%
Inter-day Precision (RSD%)	3.3% - 7.0%	1.5% - 2.8%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective alternative for the quantification of morpholine, often without the need for derivatization. This is particularly advantageous for complex matrices where derivatization can introduce variability.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for the effective retention of the polar morpholine molecule.[1]

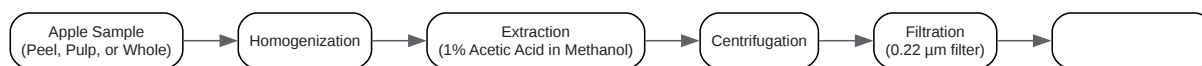
Experimental Protocol: LC-MS/MS Analysis of Morpholine in Apples

This protocol is based on a validated method for the determination of morpholine residues in fruit commodities.[10][11]

3.1.1. Sample Preparation

- Homogenization: Homogenize a representative portion of the apple sample (e.g., unwashed peel, pulp, or whole fruit).
- Extraction: Extract the homogenized sample with 1% acetic acid in methanol.[10] The acidic methanol facilitates the extraction of morpholine from the matrix.

- Centrifugation: Centrifuge the extract to pellet solid debris.
- Filtration: Filter the supernatant through a 0.22 μm filter prior to LC-MS/MS analysis.



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Caption: Sample preparation workflow for LC-MS/MS analysis of morpholine in apples.

Instrumental Analysis: LC-MS/MS Parameters

- LC System: Waters Acquity UPLC or equivalent.
- MS System: Waters Xevo TQD or equivalent.
- LC Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm) is recommended.[1]
- Mobile Phase A: 20 mM Ammonium Formate.[10]
- Mobile Phase B: Acetonitrile.[10]
- Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[1]
- Flow Rate: 0.3 mL/min.[1]
- Column Temperature: 40°C.[1][10]
- Injection Volume: 5-10 μL .[1][10]
- MS Ionization: Electrospray Ionization (ESI), positive mode.[1]
- Acquisition Mode: Selected Reaction Monitoring (SRM).[10] The precursor ion for morpholine is m/z 87.8, and product ions for quantification and qualification can be m/z 69.9 and 41.8, respectively.[10]

Quantitative Performance of LC-MS/MS Method

The following table summarizes the performance characteristics of the LC-MS/MS method for morpholine determination in fruit matrices.

Parameter	Apple, Peel, and Pulp Matrices[10]	Apple and Citrus[11]
Linearity Range	5 - 300 µg/L	0.01 - 0.2 µg/g
Correlation Coefficient (R ²)	0.9998	Not specified
Limit of Detection (LOD)	2 µg/kg	0.0010 - 0.0040 µg/g
Limit of Quantification (LOQ)	5 µg/kg	0.01 µg/g
Spiked Recovery Rate	83% - 108%	84% - 120%
Repeatability (RSDr %)	1.1% - 3.67%	Not specified
Reproducibility (RSDR %)	1.49% - 4.08%	Not specified

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species. For morpholine, which is a weak base and exists as a cation in acidic solutions, IC with suppressed conductivity detection is a suitable method, particularly in aqueous matrices like power plant water or in pharmaceutical formulations where it might be present as an impurity.[12][13]

A key advantage of IC is its ability to separate morpholine from other cations that might be present in the sample matrix.[12] For complex matrices like the drug product linezolid, a concentrator column can be used to trap morpholine while the uncharged drug substance is washed away, thereby increasing the lifetime of the analytical column.[12][14]

Conclusion

The choice of analytical methodology for the quantification of morpholine is dictated by the sample matrix, required sensitivity, and available instrumentation. GC-MS with derivatization provides a robust and reliable method, particularly for food and pharmaceutical samples. LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it

a powerful tool for trace-level analysis in complex matrices. Ion chromatography presents a valuable alternative for aqueous samples and specific pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for developing and validating analytical methods for the accurate and reliable quantification of morpholine compounds, ensuring product safety and regulatory compliance.

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